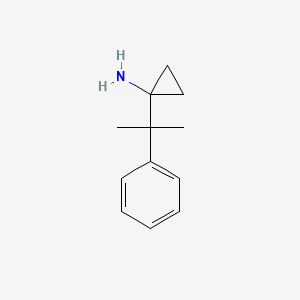![molecular formula C21H37NO4Si B12290758 threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/no-structure.png)
threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester: is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyldimethylsilyl (TBDMS) protecting group, a hydroxy group, and a phenylmethyl group attached to a D-leucine methyl ester backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester typically involves multiple steps:
Protection of Hydroxy Group: The hydroxy group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of the Ester: The D-leucine is esterified using methanol and a strong acid catalyst like sulfuric acid.
Benzylation: The amino group is benzylated using benzyl chloride in the presence of a base.
Coupling Reaction: The protected hydroxy group and the benzylated amino group are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Removal of the TBDMS group to yield the free hydroxy compound.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a protecting group for hydroxy functionalities during multi-step organic syntheses.
Biology:
- Serves as a precursor for the synthesis of biologically active peptides and proteins.
- Utilized in the study of enzyme-substrate interactions.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
- Explored for its role in the synthesis of pharmaceutical intermediates.
Industry:
- Employed in the production of fine chemicals and specialty materials.
- Used in the development of novel materials with specific properties .
Mecanismo De Acción
The mechanism of action of threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester involves its interaction with specific molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. The phenylmethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on enzymes or receptors. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyloxy)methyl)aniline
- tert-Butyldimethylsilyloxy)ethynyl) boronic acid pinacol ester
Comparison:
- Uniqueness: threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester is unique due to its combination of a TBDMS protecting group, a hydroxy group, and a phenylmethyl group attached to a D-leucine methyl ester backbone. This structure provides a balance of steric protection, lipophilicity, and reactivity.
- Functional Groups: While similar compounds may contain TBDMS groups or phenylmethyl groups, the specific arrangement and combination of these groups in this compound confer unique properties and reactivity .
Propiedades
Fórmula molecular |
C21H37NO4Si |
|---|---|
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
methyl 2-(benzylamino)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C21H37NO4Si/c1-16(2)18(23)21(19(24)25-6,15-26-27(7,8)20(3,4)5)22-14-17-12-10-9-11-13-17/h9-13,16,18,22-23H,14-15H2,1-8H3 |
Clave InChI |
LBFRXWHXJRXEMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


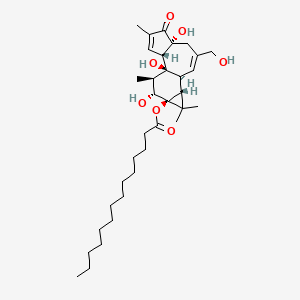
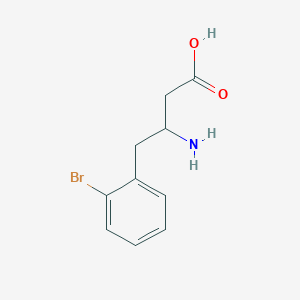
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
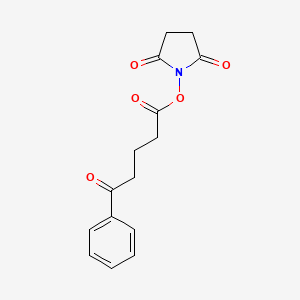
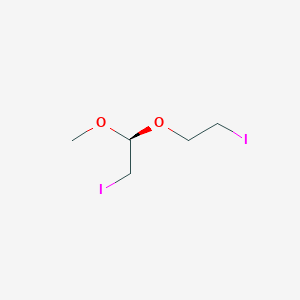
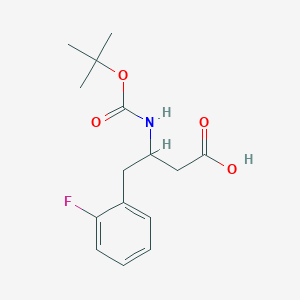
![2-Hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid](/img/structure/B12290732.png)
